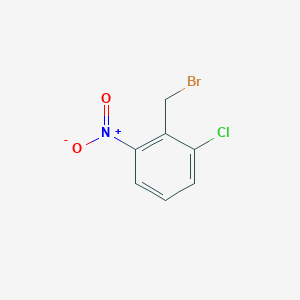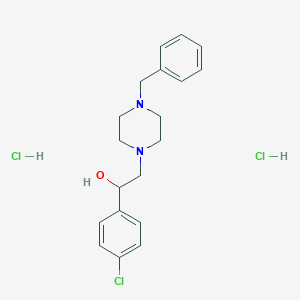
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride, commonly known as BZP, is a psychoactive drug that belongs to the class of piperazines. It is a synthetic compound that has been used as a recreational drug due to its stimulant effects. However, BZP has also been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In
Aplicaciones Científicas De Investigación
BZP has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and can improve cognitive function. BZP has also been studied for its potential use as an antidepressant and anxiolytic agent.
Mecanismo De Acción
BZP acts as a dopamine and serotonin agonist, which leads to an increase in the release of these neurotransmitters in the brain. This results in an increase in arousal, alertness, and mood elevation. BZP also inhibits the reuptake of dopamine and serotonin, which prolongs their effects.
Efectos Bioquímicos Y Fisiológicos
BZP has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and dry mouth. BZP has been reported to cause euphoria, increased sociability, and enhanced sexual arousal. However, it can also cause adverse effects such as anxiety, agitation, and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has well-defined chemical and physical properties, which makes it easy to work with. BZP can be used to study the effects of dopamine and serotonin on the brain and behavior.
However, there are also limitations to using BZP in lab experiments. It is a psychoactive drug that can cause adverse effects in humans and animals. The effects of BZP can vary depending on the dose and route of administration. Therefore, caution must be taken when working with BZP in lab experiments.
Direcciones Futuras
There are several future directions for research on BZP. One area of interest is its potential therapeutic applications in the treatment of neurological disorders. Further studies are needed to determine the optimal dose and route of administration for BZP in humans.
Another area of interest is the development of new analogs of BZP that have improved therapeutic properties and reduced adverse effects. These analogs could be used to treat a wide range of neurological disorders.
Conclusion:
In conclusion, BZP is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of neurological disorders. It acts as a dopamine and serotonin agonist and has been shown to have neuroprotective effects. BZP has several advantages for lab experiments, but caution must be taken when working with it due to its psychoactive effects. There are several future directions for research on BZP, including its potential use as an antidepressant and anxiolytic agent, and the development of new analogs with improved therapeutic properties.
Métodos De Síntesis
BZP can be synthesized by the reaction of piperazine with benzyl chloride and 4-chlorobenzophenone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Propiedades
Número CAS |
156809-90-4 |
|---|---|
Nombre del producto |
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride |
Fórmula molecular |
C19H25Cl3N2O |
Peso molecular |
403.8 g/mol |
Nombre IUPAC |
2-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)ethanol;dihydrochloride |
InChI |
InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(23)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16;;/h1-9,19,23H,10-15H2;2*1H |
Clave InChI |
DGHDCEDRQOJQII-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Cl)O.Cl.Cl |
SMILES canónico |
C1C[NH+](CC[NH+]1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Cl)O.[Cl-].[Cl-] |
Sinónimos |
alpha-(4-Chlorophenyl)-4-(phenylmethyl)-1-piperazineethanol dihydrochl oride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)
![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)



![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
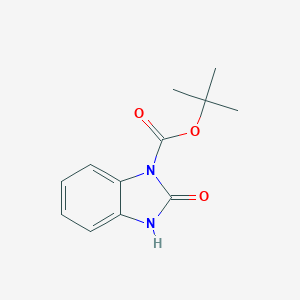
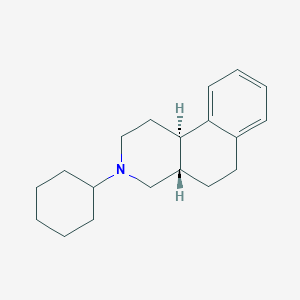
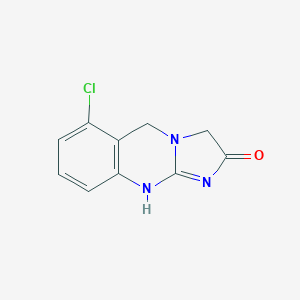
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)

